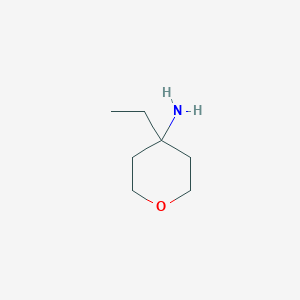
4-Ethyloxan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyloxan-4-amine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Drug Development : 4-Ethyloxan-4-amine has been explored as a precursor for various pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Case Study : A study examined the compound's interaction with specific receptors involved in neuropharmacology, showing promising results in modulating receptor activity, which could lead to the development of new therapeutic agents for conditions like depression and anxiety .
Organic Synthesis
Building Block : In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various reactions, including alkylation and acylation.
Synthesis Methodology : The synthesis typically involves the reaction of ethylene oxide with amines under controlled conditions, often utilizing catalysts to enhance yield and purity. This method allows for the production of derivatives that can be tailored for specific applications.
Biological Research
Biological Activity : Preliminary studies indicate that this compound may exhibit biological activities such as anticancer properties and enzyme inhibition. Research has focused on its potential to inhibit specific enzymes linked to cancer progression.
Case Study : In vitro studies demonstrated that derivatives of this compound could inhibit the activity of certain kinases associated with tumor growth, suggesting its potential role as an anticancer agent .
Potential Applications Summary
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Precursor for drug development; potential treatments for neurological disorders and cancer. |
| Organic Synthesis | Building block in organic synthesis; used in creating complex molecules. |
| Biological Research | Investigated for anticancer properties and enzyme inhibition capabilities. |
Eigenschaften
CAS-Nummer |
1158759-90-0 |
|---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
129.20 |
IUPAC-Name |
4-ethyloxan-4-amine |
InChI |
InChI=1S/C7H15NO/c1-2-7(8)3-5-9-6-4-7/h2-6,8H2,1H3 |
InChI-Schlüssel |
JBDVERLQKGIOOT-UHFFFAOYSA-N |
SMILES |
CCC1(CCOCC1)N |
Kanonische SMILES |
CCC1(CCOCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















